

Assessing the Sustainability of N-isopropylformamide in Organic Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: *N-isopropylformamide*

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The selection of a solvent is a critical decision in the design of sustainable organic syntheses. As the chemical industry shifts towards greener and safer practices, the evaluation of alternative solvents to replace those with known toxicity and environmental hazards is paramount. This guide provides a comprehensive assessment of **N-isopropylformamide** as a potential sustainable solvent in organic synthesis, comparing its performance and environmental impact with commonly used polar aprotic solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Executive Summary

N-isopropylformamide presents a mixed profile when evaluated for its sustainability in organic synthesis. While it offers a potentially more favorable safety profile compared to DMF and NMP, which are facing increasing regulatory scrutiny due to their reproductive toxicity, significant data gaps remain regarding its environmental fate and performance in a wide range of chemical reactions. This guide synthesizes the available data to provide a comparative analysis, highlighting the need for further research to fully establish **N-isopropylformamide** as a green solvent alternative.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key physical, safety, and environmental properties of **N-isopropylformamide** and its common alternatives.

Table 1: Physical Properties

Property	N-isopropylformamide	N,N-Dimethylformamide (DMF)	Dimethyl Sulfoxide (DMSO)	N-Methyl-2-pyrrolidone (NMP)
CAS Number	16741-46-1	68-12-2	67-68-5	872-50-4
Molecular Weight (g/mol)	87.12	73.09	78.13	99.13
Boiling Point (°C)	186.1 (Predicted) [1][2]	153	189[1]	202[1]
Density (g/cm³)	0.861 (Predicted) [1][2]	0.944	1.100	1.028
Flash Point (°C)	88.7[1]	58	87	91
Solubility in Water	Miscible	Miscible	Miscible	Miscible

Table 2: Safety and Health Hazards

Hazard	N-isopropylformamide	N,N-Dimethylformamide (DMF)	Dimethyl Sulfoxide (DMSO)	N-Methyl-2-pyrrolidone (NMP)
GHS Pictograms	Warning	Danger	Warning	Danger
Hazard Statements	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]	Harmful in contact with skin or if inhaled, Causes serious eye irritation, Suspected of damaging fertility or the unborn child	Combustible liquid	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of damaging fertility or the unborn child[1]
Toxicity Profile	Limited data available. Causes skin and eye irritation.[3]	Hepatotoxic, potential teratogen, reproductive toxicity.[1]	Low toxicity profile.[1]	Reproductive toxicity, facing significant regulatory pressure.[1]

Table 3: Environmental Sustainability Metrics

Metric	N-isopropylformamide	N,N-Dimethylformamide (DMF)	Dimethyl Sulfoxide (DMSO)	N-Methyl-2-pyrrolidone (NMP)
Biodegradability	No specific data found. General amides may persist in the environment.[1]	Not readily biodegradable.	Readily biodegradable.[1]	Not readily biodegradable.
Ecotoxicity	No specific data found. General amides show varying levels of aquatic toxicity. [1][4]	Harmful to aquatic life.	Low ecotoxicity.	Harmful to aquatic life with long-lasting effects.
Regulatory Status	Not widely regulated.	Restricted in the EU under REACH due to reproductive toxicity.[5]	Generally considered a greener alternative.	Restricted in the EU under REACH due to reproductive toxicity.[1]

Performance in Organic Synthesis: A Qualitative Comparison

Due to the limited availability of direct comparative studies, the performance of **N-isopropylformamide** in key organic reactions is assessed based on the general properties of secondary formamides and contrasted with established solvents.

Amide Bond Formation: The formation of amide bonds is a cornerstone of pharmaceutical and fine chemical synthesis.[6] While DMF is a ubiquitous solvent for these reactions, its use is increasingly discouraged.[6] Greener alternatives are actively being sought.[6] Given its structural similarity, **N-isopropylformamide** is expected to be a viable solvent for amide coupling reactions, although specific experimental data on yields and reaction rates compared to DMF, DMSO, or NMP is scarce.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. The choice of solvent can significantly influence the reaction's efficiency and selectivity.^[7] While a variety of solvents can be used, polar aprotic solvents like DMF are common.^[7] There is a lack of published data on the use of **N-isopropylformamide** as a solvent in Suzuki couplings, making a direct comparison of its performance difficult.

Nucleophilic Substitution (SN2) Reactions: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free.^{[8][9][10]} Solvents like DMF and DMSO are effective for this reason.^{[8][10]} As a polar aprotic solvent, **N-isopropylformamide** is predicted to be a suitable medium for SN2 reactions, though kinetic studies comparing its efficacy to other formamides are needed.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments.

General Protocol for N-formylation of Isopropylamine

A common route for the synthesis of **N-isopropylformamide** is the N-formylation of isopropylamine. A general, environmentally conscious procedure involves the use of formic acid, which acts as both the formylating agent and a solvent in excess, or with a co-solvent like toluene to facilitate water removal.^{[1][4]}

Materials:

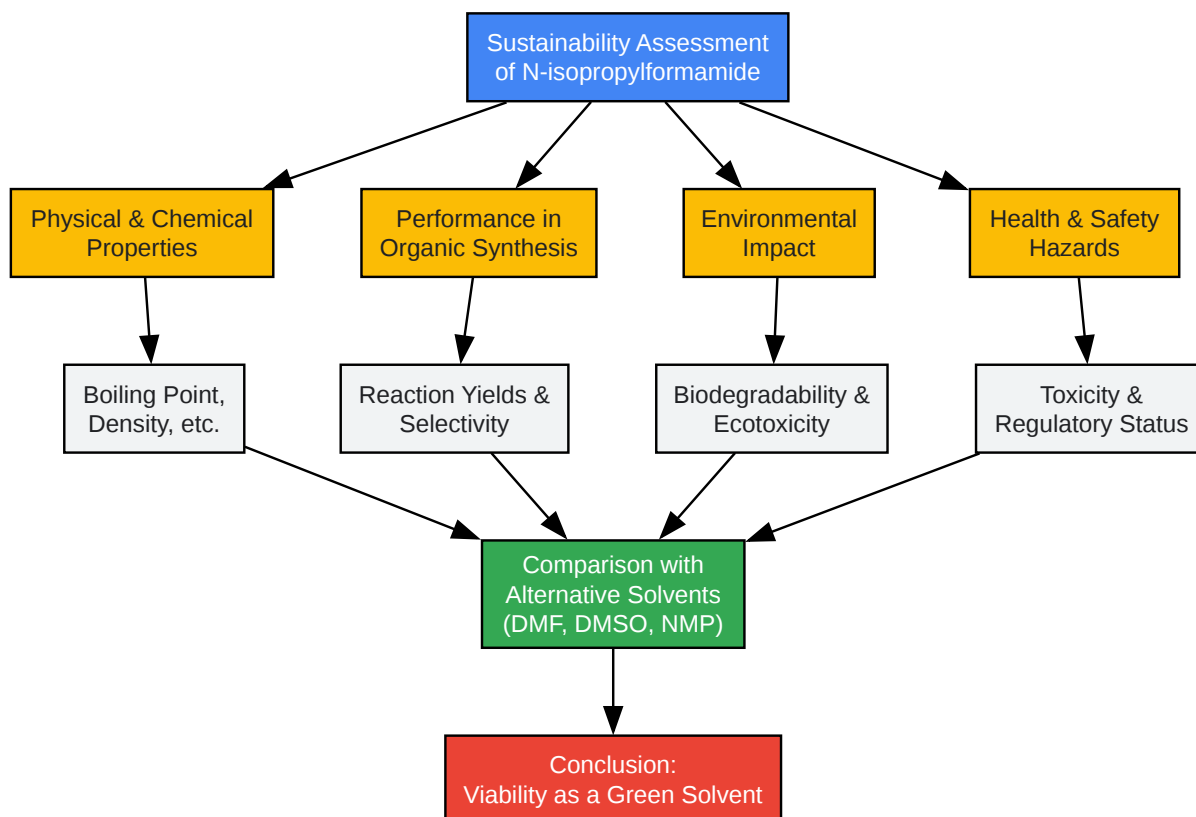
- Isopropylamine
- Formic acid (85-98%)
- Toluene (optional, for azeotropic removal of water)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using toluene), add isopropylamine.
- Slowly add formic acid to the amine. An exothermic reaction may occur.
- If using toluene, add the solvent to the mixture.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude **N-isopropylformamide**, which can be further purified by distillation if necessary.^[4]

Mandatory Visualizations

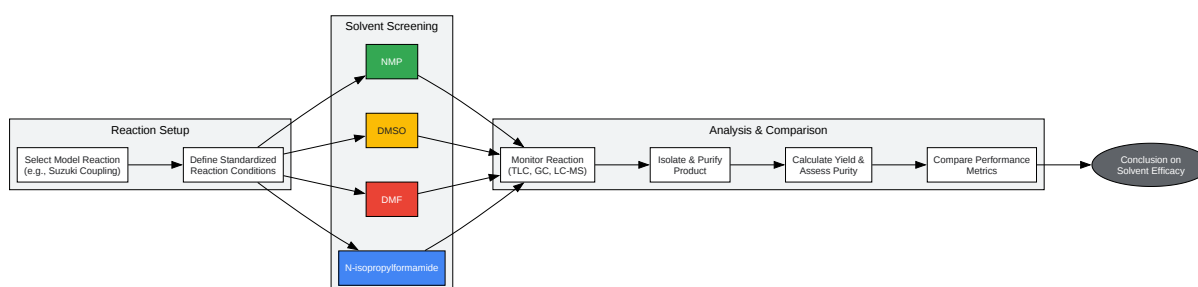
Logical Relationship for Solvent Sustainability Assessment



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Caption: Logical workflow for assessing the sustainability of **N-isopropylformamide**.

Experimental Workflow for Comparative Solvent Performance



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